One reported synthetic route involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridyl-2-hydroxy-2-acetate hydrochloride with 2-hydroxy-1-cyclopropyl-2-(2-fluorophenyl)ethyl-one under Mitsunobu reaction conditions. [] This reaction typically employs a trialkylphosphine, such as triphenylphosphine, and an azo reagent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate organic solvent.
Another synthetic strategy utilizes 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride as a key intermediate. This compound can be reacted with a suitable alkylating agent, such as 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, in the presence of a base to afford the desired product. []
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-acetate hydrochloride contains a tetrahydrothieno[3,2-c]pyridine core structure, which consists of a thiophene ring fused to a tetrahydropyridine ring. [] The 2-position of the thiophene ring is substituted with an acetate group, while the 5-position of the tetrahydropyridine ring bears a (2-cyclopropylcarbonyl)(2-fluorophenyl)methyl substituent. The hydrochloride salt form indicates the protonation of the nitrogen atom in the tetrahydropyridine ring.
Crystallographic studies have revealed that the tetrahydropyridine ring in Prasugrel, which shares the core structure with 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-acetate hydrochloride, adopts a half-chair conformation. [] The dihedral angle between the planes of the benzene and thiophene rings in Prasugrel has been reported to be 83.17°. []
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-acetate hydrochloride itself does not possess inherent pharmacological activity. Its significance lies in its role as a synthetic precursor to Prasugrel. Prasugrel is a prodrug that undergoes a series of metabolic transformations in vivo to generate its active metabolite. []
The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor, which is a subtype of adenosine diphosphate (ADP) receptor found on the surface of platelets. [] This binding prevents ADP-induced platelet activation and aggregation, thereby inhibiting thrombus formation.
The primary application of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-acetate hydrochloride is its use as a crucial intermediate in the synthesis of Prasugrel. This drug is widely utilized in clinical settings for the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: